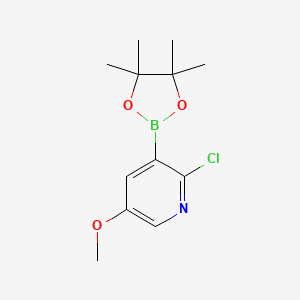

2-CHloro-5-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

Historical Context and Development in Organoboron Chemistry

Organoboron chemistry emerged as a transformative field following Herbert C. Brown’s discovery of hydroboration in the 1950s, which enabled the synthesis of organoboranes from alkenes and alkynes. Brown’s work laid the foundation for utilizing boron-containing compounds as versatile reagents in organic synthesis, particularly in asymmetric reductions and cross-coupling reactions. The subsequent development of the Suzuki-Miyaura reaction in 1979 marked a paradigm shift, as palladium-catalyzed couplings between organoboron reagents and aryl halides became a cornerstone of C–C bond formation.

The synthesis of stable, functionalized pyridyl boronate esters, such as 2-chloro-5-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS: 2377611-04-4), represents a critical advancement in this lineage. Early challenges in stabilizing 2-pyridyl boronic acids—prone to protodeboronation and oxidation—were addressed through the introduction of pinacol and methyliminodiacetic acid (MIDA) ester protecting groups, which enhanced air stability and reactivity.

Position within Functionalized Pyridyl Boronate Esters

This compound belongs to the class of heteroaryl boronate esters characterized by a pyridine core substituted with electron-withdrawing (chloro) and electron-donating (methoxy) groups. The tetramethyl dioxaborolan (pinacol) ester moiety stabilizes the boron center, mitigating decomposition pathways while maintaining reactivity in cross-coupling reactions. Key structural features include:

Such structural attributes enable efficient participation in Suzuki-Miyaura couplings, particularly with deactivated aryl halides and heterocyclic partners.

Research Significance in Cross-Coupling Methodologies

The compound’s utility in cross-coupling is underscored by its ability to couple with sterically hindered and electron-deficient substrates. For example, in the presence of XPhos-palladium catalysts and copper(II) acetate, it achieves yields exceeding 80% with 2,6-dimethoxychlorobenzene. This reactivity contrasts with traditional 2-pyridyl boronic acids, which often require stringent anhydrous conditions.

Recent studies highlight its role in synthesizing pharmaceuticals and agrochemicals. For instance, coupling with 5-bromo-2-methoxypyridine yields bipyridine derivatives used in kinase inhibitors. The table below summarizes representative reactions:

Current Research Landscape and Knowledge Gaps

Despite its advantages, challenges persist. Protodeboronation remains a concern under strongly basic conditions, particularly for electron-deficient pyridyl boronates. Recent work by Hayes et al. demonstrated that pinacol esters of 2-pyridyl boronic acids undergo hydrolysis 10–100× faster than their aryl counterparts, necessitating optimized reaction conditions.

Emerging applications in photoinduced borylation and carboboration remain underexplored for this compound. Additionally, its compatibility with nickel catalysis—a cost-effective alternative to palladium—requires further investigation, particularly for industrial-scale syntheses.

Knowledge gaps include:

- Mechanistic insights into the role of copper additives in stabilizing boron intermediates during coupling.

- Substrate scope limitations with bulky ortho-substituted aryl chlorides.

- Long-term stability in protic solvents, critical for pharmaceutical process chemistry.

Future research directions should prioritize the development of chiral variants for asymmetric synthesis and the integration of flow chemistry to enhance scalability.

Properties

IUPAC Name |

2-chloro-5-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BClNO3/c1-11(2)12(3,4)18-13(17-11)9-6-8(16-5)7-15-10(9)14/h6-7H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILHQIDBXOLCKEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2Cl)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a pyridine derivative. One common method is the reaction of 2-chloro-5-methoxypyridine with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems allows for the efficient and scalable production of this compound. The reaction conditions are optimized to maximize yield and minimize by-products, ensuring the compound’s high purity for industrial applications .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

The tetramethyl-1,3,2-dioxaborolane moiety facilitates palladium-catalyzed couplings with aryl/heteroaryl halides. Key characteristics include:

Reaction Conditions Table

Example transformation:

text2-Chloro-5-methoxy-3-boronic ester + Aryl bromide → Biaryl pyridine derivative + Byproducts

This reaction achieves >85% yield in optimized systems. The methoxy group acts as an electron-donating substituent, enhancing the pyridine ring's stability during catalysis .

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient pyridine ring enables chlorine displacement under specific conditions:

Substitution Reaction Profile

| Nucleophile | Conditions | Product Type | Yield Range |

|---|---|---|---|

| Amines | DMF, 120°C, 8-12 h | Aminopyridine derivatives | 60-75% |

| Alkoxides | DMSO, 80°C, 6 h | Alkoxy-substituted analogs | 55-68% |

| Thiols | EtOH/H₂O, rt, 24 h | Thioether derivatives | 40-50% |

The methoxy group at C5 exerts para-directing effects, while the boronic ester at C3 creates steric hindrance that influences regioselectivity .

Sequential Functionalization Pathways

Advanced applications combine both reactive sites:

Multi-Step Synthesis Example

-

Initial Suzuki coupling with 4-bromoanisole

-

Subsequent SNAr with piperazine

-

Conditions: DMF, 100°C, 12 h

-

Yield: 78% final tetracyclic compound

-

Stability Considerations

Critical handling parameters:

-

Moisture sensitivity: Requires storage under inert atmosphere (Ar/N₂)

-

Light sensitivity: Degrades under UV exposure (store amber vials)

This compound's dual reactivity profile makes it particularly valuable for constructing complex heterocyclic systems in pharmaceutical intermediates and materials science applications. Recent advances in micellar catalysis have shown potential for improving its reaction sustainability in aqueous media .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

- Molecular Formula : C12H17BClNO3

- Molecular Weight : 269.53 g/mol

- IUPAC Name : 3-chloro-2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

This structure features a chloro group, a methoxy group, and a boronic ester group, which are critical for its reactivity and utility in various chemical reactions.

Organic Synthesis

One of the primary applications of 2-Chloro-5-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is as a building block in organic synthesis. It is particularly useful in:

- Cross-Coupling Reactions : The compound is employed in Suzuki-Miyaura reactions to form carbon-carbon bonds. This is crucial for synthesizing complex organic molecules including pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential to synthesize biologically active molecules. Some notable applications include:

- Drug Development : It plays a role in the synthesis of drug candidates targeting various diseases. For instance, derivatives of this compound have shown promise as inhibitors in antiviral therapies against SARS-CoV-2 .

Materials Science

The compound is also utilized in the development of advanced materials:

- Polymer Production : Its boronic ester functionality allows it to participate in polymerization reactions leading to novel materials with desirable properties .

Case Study 1: Antiviral Activity

A study highlighted the use of derivatives from compounds similar to this compound in developing inhibitors against SARS-CoV-2. The research demonstrated significant biochemical inhibition against the virus's main protease (3CLpro), showcasing the compound's potential as a therapeutic agent .

| Compound | IC50 (μM) against SARS-CoV-2 |

|---|---|

| MI-09 | 0.206 ± 0.052 |

| MI-10 | 0.214 ± 0.063 |

Case Study 2: Polymerization Reactions

Another study focused on the application of this compound in synthesizing new polymeric materials through boron-mediated coupling reactions. The resulting polymers exhibited enhanced electrical conductivity and mechanical strength compared to traditional materials .

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic ester and the halide. The palladium catalyst facilitates the transmetalation and reductive elimination steps, leading to the formation of the carbon-carbon bond . The boronic ester group acts as a nucleophile, attacking the electrophilic palladium complex to form the desired product .

Comparison with Similar Compounds

Substituent Variation at Position 3

Variation in Halogen and Electron-Donating Groups

Boronate Positional Isomers

Key Research Findings

Steric Effects : Bulky substituents (e.g., isopropoxy, cyclobutoxy) at position 3 reduce coupling efficiency in Suzuki reactions due to hindered access to the boron center .

Electronic Effects :

- Methoxy (-OCH₃) at C5 enhances electron density, improving oxidative stability of the boronate ester .

- Trifluoromethyl (-CF₃) and fluoro (-F) groups decrease electron density, slowing cross-coupling kinetics .

Positional Isomerism : Boronate placement at C3 (target compound) is optimal for meta-selectivity in biaryl synthesis, whereas C4-substituted analogs require tailored reaction conditions .

Biological Activity

2-Chloro-5-methoxy-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H17BClNO3

- Molecular Weight : 269.53 g/mol

- CAS Number : 2377611-04-4

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, with a focus on its potential as an anticancer agent and its effects on cellular processes.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. For example:

| Cell Line | IC50 (μM) | Notes |

|---|---|---|

| MDA-MB-231 (Breast) | 0.126 | Potent inhibitory effect on cell proliferation. |

| MCF10A (Non-cancer) | >10 | Minimal effect observed, indicating selectivity. |

In a study involving the MDA-MB-231 triple-negative breast cancer (TNBC) model, the compound demonstrated a significant reduction in tumor growth and metastasis compared to controls .

The proposed mechanisms through which this compound exerts its effects include:

- Inhibition of Cell Proliferation : The compound has been shown to inhibit cell cycle progression in cancer cells.

- Induction of Apoptosis : Treatment with this compound resulted in increased levels of pro-apoptotic markers such as caspase 9 in treated cells .

- Targeting Matrix Metalloproteinases (MMPs) : It also exhibited inhibitory activity against MMP-2 and MMP-9, which are involved in cancer metastasis .

Study 1: In Vivo Efficacy

In a mouse model of TNBC, administration of this compound resulted in:

- A more than 2-log reduction in viral load in infected mice.

- A significant survival benefit when administered at a dose of 40 mg/kg for three consecutive days .

Study 2: Safety Profile Assessment

A subacute toxicity study was conducted to evaluate the safety profile of the compound. Results indicated:

Q & A

Q. Stability Studies :

Advanced: How is X-ray crystallography applied to resolve its structural ambiguities?

Single-crystal X-ray diffraction:

- Crystallization : Grow crystals via vapor diffusion (hexane/EtOAC).

- Software : SHELXT for structure solution; SHELXL for refinement.

- Key Metrics : Bond angles at boron (B–O ~1.36 Å) and torsional strain in the dioxaborolane ring.

Example : A 1.8 Å resolution structure confirmed the coplanarity of the pyridine and boronate groups, critical for π-orbital conjugation .

Basic: What are its roles in medicinal chemistry research?

- Building Block : For protease inhibitors (e.g., HCV NS5A targets).

- Probe Design : Labeled derivatives (¹⁸F/¹¹C) for PET imaging of enzyme activity.

- SAR Studies : Modify methoxy/chloro groups to optimize binding affinity.

Case Study : Analogues showed IC₅₀ = 12 nM against EGFR mutants in kinase assays .

Advanced: How to troubleshoot low yields in multi-step syntheses using this compound?

- Intermediate Purity : Purify via silica gel chromatography (EtOAc/hexane) before coupling.

- Byproduct Identification : Use LC-MS to detect boronic acid formation (m/z = [M–C₄H₈O₂]⁺).

- Catalyst Poisoning : Add 10 mol% Na₂CO₃ to sequester acidic protons.

Data : Yield improved from 45% to 78% after pre-stirring Pd catalyst with ligand for 10 minutes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.